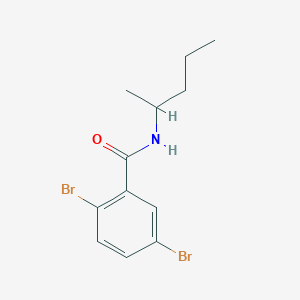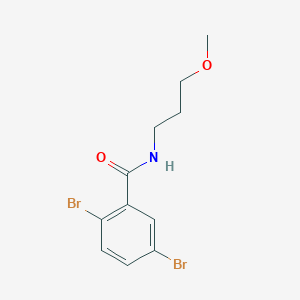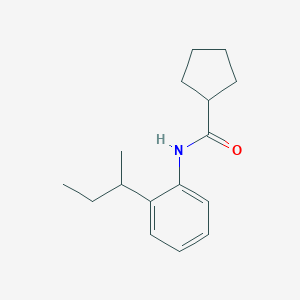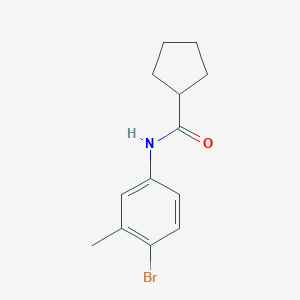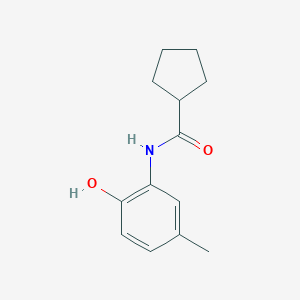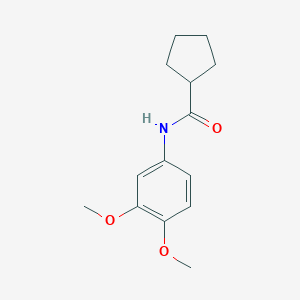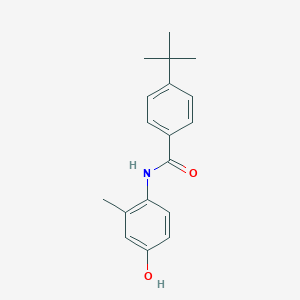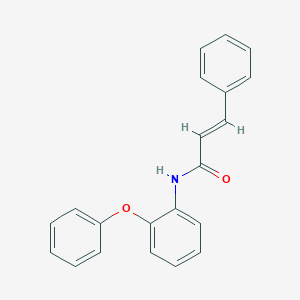
N-(2-phenoxyphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-3-phenylacrylamide, commonly known as PPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPAA belongs to the class of amides and is synthesized through a multistep process.
Mécanisme D'action
The exact mechanism of action of PPAA is not fully understood. However, it is believed that PPAA exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. PPAA has been found to inhibit the activity of NF-κB, a key transcription factor involved in the regulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
PPAA has been shown to have several biochemical and physiological effects. PPAA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to be involved in inflammation. Additionally, PPAA has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
PPAA has several advantages for lab experiments. PPAA is relatively easy to synthesize, and the yield is typically high. Additionally, PPAA has been found to be stable under various experimental conditions. However, one limitation of PPAA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of PPAA. One potential area of research is the development of PPAA derivatives with improved therapeutic properties. Additionally, the study of the mechanism of action of PPAA can provide insight into the development of new therapies for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of PPAA can provide valuable information for the development of PPAA-based therapeutics.
Méthodes De Synthèse
The synthesis of PPAA involves the condensation of 2-phenoxybenzaldehyde and phenylacetic acid followed by the reaction with thionyl chloride and ammonia. The final product is obtained through the reaction of the intermediate with acryloyl chloride. The yield of PPAA is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
PPAA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. PPAA has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, PPAA has been found to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
Formule moléculaire |
C21H17NO2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(E)-N-(2-phenoxyphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H17NO2/c23-21(16-15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)24-18-11-5-2-6-12-18/h1-16H,(H,22,23)/b16-15+ |
Clé InChI |
DUIBSYYXBGXZFJ-FOCLMDBBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



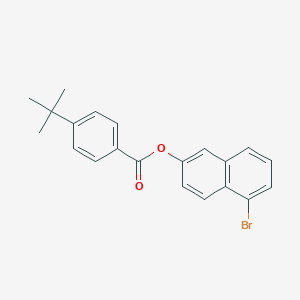
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)

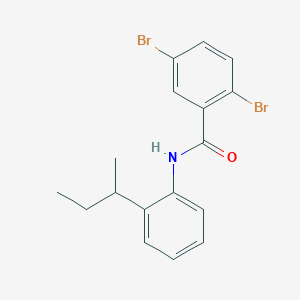
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)

